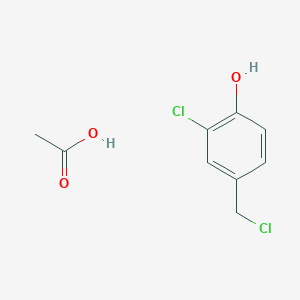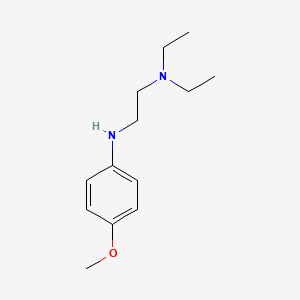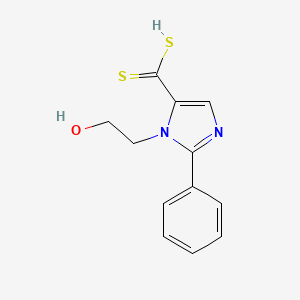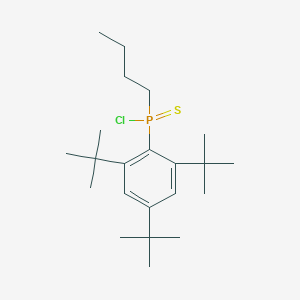![molecular formula C14H9NO6 B14377129 2-[(3-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-91-7](/img/structure/B14377129.png)
2-[(3-Nitrobenzoyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both a nitro group and a benzoic acid moiety
Preparation Methods
The synthesis of 2-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of benzoic acid at low temperatures, which produces 3-nitrobenzoic acid as a major product . This intermediate can then be further reacted to form the desired compound. Industrial production methods often involve the use of nitric acid and sulfuric acid mixtures to achieve the nitration process efficiently .
Chemical Reactions Analysis
2-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-Nitrobenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with enzymes and other proteins. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(3-Nitrobenzoyl)oxy]benzoic acid include:
2-Nitrobenzoic acid: Similar in structure but lacks the ester linkage.
3-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
2-Chloro-3-nitrobenzoic acid: Contains a chlorine atom in addition to the nitro group, leading to different chemical properties
This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a benzoic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
89882-91-7 |
|---|---|
Molecular Formula |
C14H9NO6 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
2-(3-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)11-6-1-2-7-12(11)21-14(18)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,16,17) |
InChI Key |
KGIQVMGZTKFLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
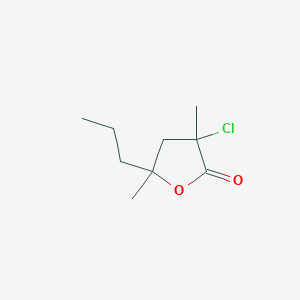
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
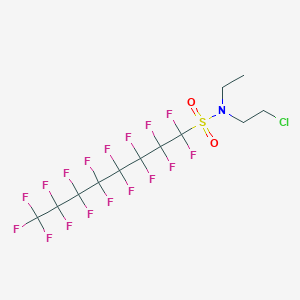
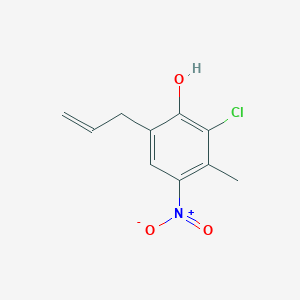
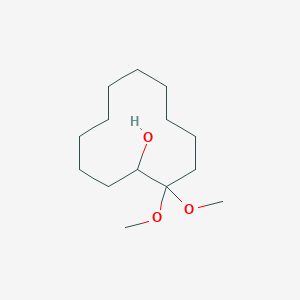

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

